6-(Cyclopent-3-en-1-yloxy)nicotinic acid

Description

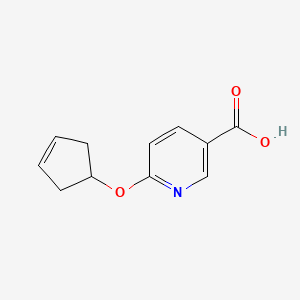

Structure

2D Structure

Properties

IUPAC Name |

6-cyclopent-3-en-1-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQJWWCDWGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Nicotinic Acid

Nicotinic acid, a key component of 6-(Cyclopent-3-en-1-yloxy)nicotinic acid, can be synthesized through several methods:

Method 1: Hydrolysis of 3-Cyanopyridine

- This method involves hydrolyzing 3-cyanopyridine with sodium hydroxide to form sodium nicotinate, which is then converted to nicotinic acid through ion exchange and evaporation.

Step Process Conditions 1 Hydrolysis of 3-cyanopyridine 90-95°C, 58-62 minutes 2 Ion exchange Ammonium cation exchange resin 3 Evaporation To dryness Method 2: Oxidation of 3-Methylpyridine

- This involves oxidizing 3-methylpyridine (3-picoline) with nitric acid after forming picoline vitriol with sulfuric acid. The resulting nicotinic acid vitriol is neutralized to obtain nicotinic acid.

Step Process Conditions 1 Formation of picoline vitriol 3-picoline + sulfuric acid, <150°C 2 Oxidation Nitric acid, 140-330°C 3 Neutralization Alkaline solution, pH 3.1-3.5

Preparation of Cyclopent-3-enecarboxylic Acid

Cyclopent-3-enecarboxylic acid is another crucial component for synthesizing this compound. It can be prepared using the following method:

Method: Esterification with Thionyl Chloride

Yield Reaction Conditions Operation 89.42% 5-20°C, 1.5 hours Dropwise addition of thionyl chloride 84% 5-20°C, 0.5 hours Similar to above, shorter reaction time

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopent-3-en-1-yloxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopent-3-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Cyclopent-3-en-1-yloxy)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can bind to specific receptors or enzymes, leading to changes in cellular activities and physiological responses.

Comparison with Similar Compounds

6-Hydroxynicotinic Acid (6-HNA)

- Structure : A hydroxyl group at the 6-position of nicotinic acid.

- Function : Intermediate in bacterial degradation pathways of nicotinic acid . Unlike 6-(Cyclopent-3-en-1-yloxy)nicotinic acid, 6-HNA is hydrophilic and undergoes oxidative decarboxylation to form metabolites like maleamic acid .

- Therapeutic Use: Limited direct therapeutic application but serves as a biomarker in metabolic studies .

6-Benzyloxynicotinic Acid

- Structure : Benzyl ether substituent at the 6-position.

- This compound is used in synthetic chemistry as a precursor for metal-organic frameworks and pharmaceutical intermediates .

- Comparison : The cyclopentenyl group in this compound may offer better metabolic stability than the benzyl group, which is prone to oxidative cleavage .

6-(o-Tolyl)nicotinic Acid

- Structure : Ortho-methylphenyl substituent at the 6-position.

- Function : Demonstrates improved binding affinity to pyridine-based receptors due to aromatic stacking interactions .

- Therapeutic Potential: Investigated for anti-inflammatory properties, unlike this compound, which is hypothesized to target phosphate homeostasis .

Efficacy in Hyperphosphatemia Management

A meta-analysis of nicotinic acid derivatives (12 studies, n = 352 dialysis patients) revealed:

- Phosphate Reduction : Significant serum phosphorus reduction at 4 weeks (SMD = 0.68, P = 0.000) and 8 weeks (SMD = 1.05, P = 0.000) .

- Lipid Modulation : After 8 weeks, nicotinic acid analogs reduced triglycerides (TG) by 15% and increased HDL cholesterol by 12%, suggesting dual benefits in dyslipidemia and hyperphosphatemia .

Comparison with this compound :

While specific data on this compound are absent, its cyclopentenyloxy group may enhance efficacy due to:

Extended Half-Life : Increased lipophilicity could prolong activity compared to unsubstituted nicotinic acid.

Reduced Flushing : The substituent might mitigate prostaglandin-mediated side effects (e.g., flushing) common with nicotinic acid .

Biological Activity

6-(Cyclopent-3-en-1-yloxy)nicotinic acid is a compound with significant potential in biochemical research and pharmaceutical applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic uses, supported by experimental findings and case studies.

Chemical Structure and Synthesis

This compound is derived from nicotinic acid, featuring a cyclopentene ether moiety. The synthesis typically involves the deprotonation of nicotinic acid followed by nucleophilic attack on cyclopentadiene to form the ether linkage. The purification process often employs techniques such as crystallization or chromatography to achieve high purity levels .

Biological Activities

1. Enzyme Interaction Studies

The compound has been utilized in various enzymatic assays to explore its interaction with specific enzymes. Research indicates that it can act as a substrate or inhibitor in enzymatic reactions, particularly those involving nucleic acids and proteins. Techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are commonly employed to analyze reaction kinetics and product formation .

2. Antimicrobial and Anticancer Properties

Emerging studies suggest that this compound exhibits antimicrobial and anticancer properties. Its structural similarity to known bioactive compounds positions it as a promising candidate in drug discovery. Preliminary investigations have shown its effectiveness against various cancer cell lines, indicating potential for further development as an anticancer agent .

3. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes and receptors within biological systems. The presence of both carboxylic acid and ether functionalities enhances its reactivity, allowing for diverse chemical transformations .

Case Studies and Experimental Findings

A series of experiments have been conducted to assess the compound's biological efficacy:

- Study on Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of B16 melanoma cells at submicromolar concentrations. These findings suggest a strong correlation between its structural properties and biological activity, warranting further exploration into its mechanism of action .

- Enzymatic Assays : In enzyme-substrate interaction studies, the compound was found to modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Known for lipid regulation and vasodilation |

| 2-(Cyclopent-3-en-1-yloxy)isonicotinic Acid | Isomer | Potentially different biological activities |

| 6-(Cyclohexylmethoxy)nicotinic Acid | Ether derivative | Variation in hydrophobicity and receptor binding |

This table highlights how the cyclopentene modification in this compound may confer distinct properties compared to its analogs, enhancing its potential applications in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(Cyclopent-3-en-1-yloxy)nicotinic acid, and how can purity be validated?

- Answer : Synthesis typically involves nucleophilic substitution between cyclopentenol derivatives and 6-halonicotinic acid precursors under basic conditions. Post-synthesis purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular confirmation . Melting point analysis (compared to literature values) and FT-IR for functional group verification are also essential .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound under varying laboratory conditions?

- Answer : Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) with UV-Vis spectrophotometry to quantify dissolution. Stability assays under thermal (25–60°C) and light exposure conditions should be performed, monitored via TLC or HPLC. Reference methods for hydroxynicotinic acid derivatives, such as crystallization behavior in aqueous media, can guide protocol design .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) due to potential irritancy inferred from structural analogs like 6-hydroxynicotinic acid . Work in a fume hood during synthesis to mitigate inhalation risks. Emergency protocols should include immediate rinsing for skin/eye contact and consultation with a poison control specialist, as recommended for nicotinic acid derivatives .

Advanced Research Questions

Q. How can researchers design studies to investigate the pharmacological activity of this compound, particularly in metabolic or inflammatory pathways?

- Answer : Apply the PICOT framework to structure hypotheses:

- P (Population): In vitro cell models (e.g., hepatocytes or macrophages).

- I (Intervention): Dose-response studies with the compound.

- C (Comparison): Benchmark against nicotinic acid or existing inhibitors.

- O (Outcome): Measure biomarkers (e.g., IL-6, TNF-α for inflammation; AMPK activation for metabolism).

- T (Time): Acute (24–48 hr) vs. chronic (7-day) exposure.

Validate findings using siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

- Answer : Perform meta-analysis of existing data (e.g., nicotinic acid derivatives’ effects on hyperphosphatemia) to identify confounding variables like pH-dependent solubility or metabolite interference . Replicate experiments under standardized conditions (e.g., cell line, buffer system) and apply statistical tests (ANOVA with post-hoc Tukey) to assess significance. Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can crystallography or computational modeling elucidate the compound’s molecular interactions?

- Answer : Single-crystal X-ray diffraction (SCXRD) under controlled pH conditions reveals hydrogen bonding and π-π stacking patterns critical for receptor binding. Pair with DFT calculations (e.g., Gaussian 09) to model electronic properties and predict interaction sites. Compare with nicotinic acid co-crystal structures (e.g., with albumin) to infer bioavailability .

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?

- Answer : Develop a LC-MS/MS protocol with isotopic labeling (e.g., ¹³C-nicotinic acid as an internal standard). Optimize extraction using SPE cartridges (C18 phase) and gradient elution (0.1% formic acid in acetonitrile/water). Validate via spike-recovery experiments in plasma/liver homogenates, achieving LOD ≤10 ng/mL .

Q. How can researchers optimize synthetic yield and scalability without compromising stereochemical integrity?

- Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst load). Use chiral HPLC to monitor enantiomeric excess. For scalability, transition from batch to flow chemistry, ensuring reaction kinetics (e.g., residence time) preserve the cyclopentenyl ether moiety .

Methodological Guidance

- Data Presentation : Follow IB standards for chemistry research: use IUPAC nomenclature, SI units, and consistent sig figs. Graphs must include error bars (SEM) and p-values; tables should highlight trends (e.g., solubility vs. pH) .

- Critical Analysis : When reviewing literature, prioritize peer-reviewed studies on nicotinic acid derivatives and assess mechanistic rigor (e.g., dose-response curves vs. single-dose assays) .

- Ethical Considerations : For in vivo studies, adhere to ARRIVE guidelines for experimental transparency and animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.